molecular formula C14H17N3O2 B2869111 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1797893-42-5

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2869111
CAS No.: 1797893-42-5
M. Wt: 259.309
InChI Key: YQPFTAHIXGSNQM-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at the 2-position, a cyclopropyl substituent at the 5-position, and a carboxylic acid moiety at the 7-position.

Properties

IUPAC Name

2-tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(8-4-5-8)6-10(13(18)19)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPFTAHIXGSNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the required reagents and conditions. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective and sustainable production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which 2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Purity
2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid tert-butyl (2), cyclopropyl (5) C₁₅H₁₈N₃O₂* 272.33 Not provided N/A
5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CF₃ (2), cyclopropyl (5) C₁₁H₈F₃N₃O₂ 283.20 1795475-02-3 95%
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cl (3), cyclopropyl (5) C₁₀H₈ClN₃O₂ 237.65 1011354-08-7 95%
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cl (6), cyclopropyl (5) C₁₀H₈ClN₃O₂ 237.64 1443279-05-7 95%
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CF₃ (2), isopropyl (7) C₁₂H₁₂F₃N₃O₂ 287.24 1784657-90-4 N/A
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 4-Fluorophenyl (2), methyl (5) C₁₄H₁₀FN₃O₂ 283.25 956439-72-8 N/A

*Molecular formula and weight inferred from structural analogues (e.g., ).

Key Observations :

  • Steric and Electronic Effects : The tert-butyl group in the target compound enhances lipophilicity and steric hindrance compared to smaller substituents like trifluoromethyl (CF₃) or halogens (Cl) . This may improve metabolic stability but reduce solubility.
  • Carboxylic Acid Positioning : The 7-carboxylic acid group is conserved across most analogues, suggesting its critical role in hydrogen bonding or salt bridge formation .

Purity and Commercial Availability

Most analogues are available at 95% purity (), with CAS numbers cataloged for research use.

Biological Activity

2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is an organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activity, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, alongside detailed research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H16N4O2
  • Molecular Weight : 248.28 g/mol

This compound features a pyrazolo[1,5-a]pyrimidine core with tert-butyl and cyclopropyl substituents that influence its biological activity.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study highlighted the structure-dependent anticancer activity of related compounds against various cancer cell lines, including A549 human lung adenocarcinoma cells. The findings suggest that modifications in the structure can enhance or diminish cytotoxic effects:

CompoundStructure ModificationA549 Cell Viability (%)
Base CompoundNone78-86
Compound 64-Chlorophenyl Substitution64
Compound 84-Dimethylamino Phenyl SubstitutionMost Potent

In this context, while specific data on this compound is limited, its structural analogs have shown promise in reducing cell viability in cancer models, indicating potential for further investigation into its anticancer properties .

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have been evaluated for antimicrobial activity. A study demonstrated that certain derivatives exhibited selective antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. The following table summarizes the antimicrobial efficacy of selected derivatives:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.5 µg/mL
Compound BVRE1 µg/mL
2-Tert-butyl-5-cyclopropyl...TBDTBD

While specific MIC values for this compound are not yet established, its structural characteristics suggest potential activity against resistant pathogens .

Case Studies

A notable case study involved a series of structural analogs derived from pyrazolo[1,5-a]pyrimidines. These analogs were screened for both anticancer and antimicrobial activities using established cell lines and clinical isolates. The results indicated that specific substitutions could significantly enhance efficacy against both cancerous cells and resistant bacterial strains.

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